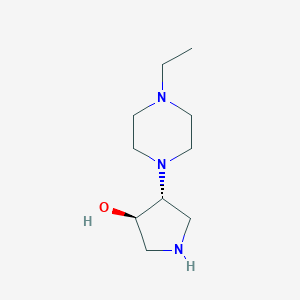
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as CPPMP, is an organic compound that has been extensively studied for its potential medicinal applications. It is a cyclopropylmethylpyrazole derivative with a pyrazin-2-yl moiety and a 1H-pyrazol-4-ylmethanol side chain. CPPMP has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been investigated for its potential to modulate neurotransmitter release and its ability to modulate intracellular signaling pathways.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions, such as methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.
Anticancer Applications
- Anticancer and Antimicrobial Agents : Novel pyrazole derivatives have been investigated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug. These compounds also demonstrate good to excellent antimicrobial activity, indicating their dual therapeutic potential (Hafez et al., 2016).
Synthesis and Biological Evaluation
- Synthetic Approaches and Biological Activities : The synthesis of pyrazole derivatives and their evaluation for biological activities is a significant area of research. These compounds are known for their potential in treating various diseases due to their pharmacological properties. Studies have focused on creating novel derivatives and assessing their efficacy in different biological assays (Katariya et al., 2021).
Photochemical and Fluorescent Properties
- Optical and Fluorescent Studies : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a related class, have been designed and synthesized, with their structures confirmed by various analytical techniques. The optical properties, including UV-vis absorption and fluorescence spectroscopy, have been investigated, revealing potential applications in material science and as fluorescent markers (Zheng et al., 2011).
Green Chemistry and Eco-friendly Synthesis
- Eco-friendly Synthesis Strategies : The development of new heterocyclic pyrazolic carboxylic α-amino esters through eco-friendly synthesis strategies highlights the importance of sustainable approaches in chemical synthesis. These compounds, derived from pyrazole alcohols, have been studied for their potential as active biomolecules, demonstrating the integration of green chemistry principles in medicinal chemistry research (Mabrouk et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in drug discovery programs , suggesting that they may interact with biological targets
Mode of Action
The mode of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is currently unknown. Similar compounds have been shown to undergo methylation at the non-coordinated nitrogen of the pyrazine ring . This process could potentially alter the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s methylation . Additionally, the compound’s synthesis suggests it may be stable under a variety of conditions .
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXOZYIESBKGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



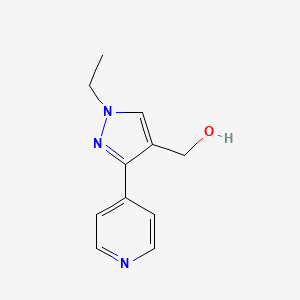
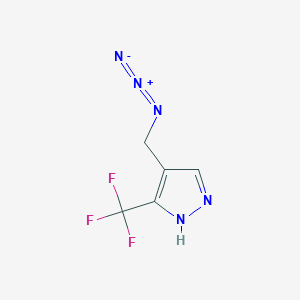
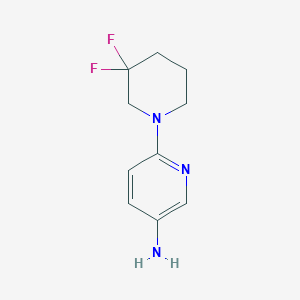
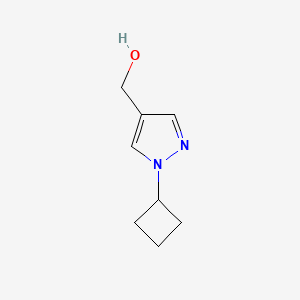
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one](/img/structure/B1482553.png)
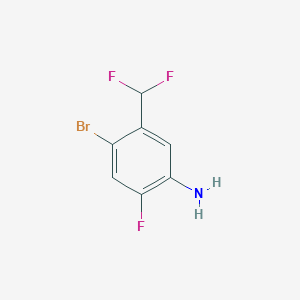
![5-[(3R)-pyrrolidin-3-yloxy]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1482556.png)
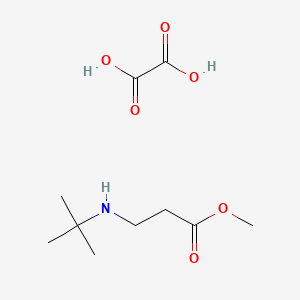
![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)
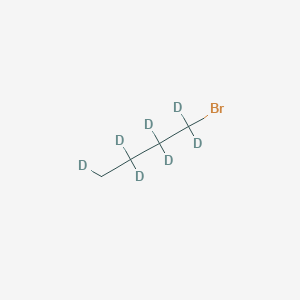
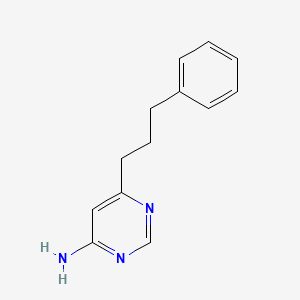
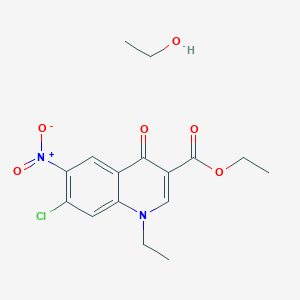
![Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile](/img/structure/B1482569.png)
